molecular formula C27H42N4O7SSi2 B15289836 1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide

1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15289836
M. Wt: 622.9 g/mol
InChI Key: ZEFPGVXVXFTPQR-ADSOABPLSA-N
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Description

1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the ribofuranosyl moiety, followed by the introduction of the triazole ring and the phenoxythioxomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .

Scientific Research Applications

1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes due to its unique structure. In medicine, it has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within the cell. The phenoxythioxomethyl group may interact with proteins or enzymes, altering their activity. The triazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within its target site. These interactions can modulate various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include those with ribofuranosyl moieties or triazole rings, but few combine these features with the phenoxythioxomethyl group and the disiloxanediyl structure. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H42N4O7SSi2

Molecular Weight

622.9 g/mol

IUPAC Name

1-[(6aR,8R,9S)-9-phenoxycarbothioyloxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C27H42N4O7SSi2/c1-16(2)40(17(3)4)33-14-21-22(37-41(38-40,18(5)6)19(7)8)23(36-27(39)34-20-12-10-9-11-13-20)26(35-21)31-15-29-25(30-31)24(28)32/h9-13,15-19,21-23,26H,14H2,1-8H3,(H2,28,32)/t21-,22?,23+,26-/m1/s1

InChI Key

ZEFPGVXVXFTPQR-ADSOABPLSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC(=N3)C(=O)N)OC(=S)OC4=CC=CC=C4)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC(=N3)C(=O)N)OC(=S)OC4=CC=CC=C4)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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